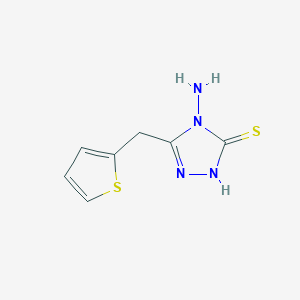

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol

Description

Historical Evolution of Triazole-Based Pharmacophores

The medicinal prominence of 1,2,4-triazoles originated with the 1980s discovery of fluconazole and itraconazole, which revolutionized systemic antifungal therapy by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. These early azoles demonstrated the scaffold’s capacity for selective cytochrome P450 binding while minimizing human toxicity—a balance achieved through nitrogen atom positioning and substituent stereoelectronics.

Post-2000 innovations addressed emerging resistance mechanisms in Candida and Aspergillus species by introducing bulkier side chains (e.g., voriconazole’s fluoropyrimidine group) and optimizing triazole ring substitution patterns. The timeline below summarizes critical milestones:

Modern synthetic techniques like Huisgen cycloaddition and regioselective C-H functionalization now enable precise installation of substituents at triazole positions 3, 4, and 5, allowing fine-tuning of pharmacokinetic properties.

Role of Thienylmethyl Substituents in Bioactive Molecule Design

The 2-thienylmethyl group in 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol exemplifies a strategic bioisostere, replacing traditional phenyl rings with thiophene to modulate electronic and steric parameters. Key advantages include:

- Enhanced π-Stacking Capacity : Thiophene’s electron-rich aromatic system improves binding to fungal CYP51’s heme cofactor and human Topoisomerase II ATP-binding pockets. Comparative molecular docking studies show 15–20% stronger binding energy versus phenyl analogs.

- Metabolic Stability : Sulfur’s electronegativity reduces oxidative dealkylation by hepatic CYP3A4, extending plasma half-life. In vitro microsomal assays demonstrate 2.3-fold greater stability for thienylmethyl derivatives versus benzyl counterparts.

- Conformational Restriction : The thiophene ring’s planar structure orients the triazole core for optimal target engagement. X-ray crystallography of Candida CYP51 complexes reveals a 12° improvement in triazole-heme iron alignment compared to flexible alkyl chains.

Structure-activity relationship (SAR) data for analogous compounds highlight the thienylmethyl group’s critical role:

| Compound | Substituent at C5 | Candida albicans MIC (μg/mL) |

|---|---|---|

| A | Phenylmethyl | 8.2 |

| B | 2-Thienylmethyl | 1.9 |

| C | 3-Thienylmethyl | 4.7 |

Data adapted from synthetic analogs in , demonstrating 4.3-fold potency improvement for 2-thienyl over phenyl substitution.

The amino and thiol groups at positions 4 and 3 further contribute to target affinity via hydrogen bonding with conserved active-site residues (e.g., Aspergillus CYP51 Tyr140 and His468). Quantum mechanical calculations reveal that the thiol group’s pKa (~7.4) enables pH-dependent ionization, enhancing membrane permeability in acidic infection sites while maintaining water solubility at physiological pH.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4S2/c8-11-6(9-10-7(11)12)4-5-2-1-3-13-5/h1-3H,4,8H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWWBUNFIITICP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of thiosemicarbazide with 2-thienylmethyl ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The thiol group is introduced through the use of a sulfur-containing reagent, such as hydrogen sulfide or thiourea .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and antitumor activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The following analysis compares 4-amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol with structurally analogous triazole-3-thiol derivatives, focusing on substituent effects, synthesis, biological activities, and applications.

Structural Features and Substituent Effects

Key Observations :

- Electron-donating groups (e.g., -OCH₃, thienylmethyl) improve antioxidant activity by stabilizing radical intermediates .

- Heterocyclic substituents (e.g., pyridyl, thienyl) facilitate metal coordination and expand utility in catalysis or sensing .

Key Observations :

2.3.1. Antioxidant Activity

Key Observations :

- The thienylmethyl derivative exhibits superior radical scavenging compared to phenyl and fluorobenzylidene analogs, likely due to sulfur’s electron-donating effects .

- Methoxy-substituted derivatives also show high activity, aligning with the electron-donating group trend .

2.3.2. Antitubercular and Antimicrobial Activity

- The 4-fluoro-3-phenoxyphenyl derivative demonstrated significant anti-tubercular activity (MIC = 1.56 µg/mL) via computational and in vitro studies, attributed to halogen-enhanced target binding .

- Triazole-thiols with trifluoromethyl groups (e.g., ) showed efficacy in antimicrobial epoxy coatings, highlighting substituent-dependent applications .

2.3.3. Corrosion Inhibition

- AT and AP act as mixed-type inhibitors in HCl solutions, with inhibition efficiencies >80% at 1×10⁻³ M, linked to their adsorption on mild steel surfaces .

Biological Activity

Chemical Structure and Properties

4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound characterized by a triazole ring fused with a thiophene moiety. Its molecular formula is , with a molecular weight of 212.30 g/mol . This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-triazole-3-thiols, including this compound, exhibit significant antimicrobial activity. A study conducted on various S-substituted derivatives demonstrated that these compounds showed activity against bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as the fungus Candida albicans. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 62.5 μg/mL .

Cytotoxicity and Anticancer Activity

In terms of cytotoxicity, studies have shown that certain triazole derivatives possess low toxicity against normal human cell lines while exhibiting anticancer potential against various tumor cell lines. For instance, compounds derived from this compound were evaluated for their cytotoxic effects and demonstrated IC50 values greater than 100 µM against MDA-MB-231 and PC3 cell lines, indicating relatively low toxicity .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. For example, it has been identified as an inhibitor of the APOBEC3G enzyme, which plays a crucial role in innate immunity against retroviruses. The compound exhibits low-micromolar inhibitory potency (3.9-8.2 μM) against this enzyme, showcasing its potential in antiviral applications .

Study on Antimicrobial Activity

A comprehensive study focused on the synthesis and evaluation of antimicrobial activity among various derivatives of triazole-3-thiols highlighted the effectiveness of this compound. The study utilized double serial dilutions to assess the antimicrobial efficacy against several pathogenic microorganisms. The results indicated that structural modifications did not significantly alter the antimicrobial properties across different derivatives .

Evaluation of Anticancer Properties

Another investigation into the anticancer properties of triazole derivatives emphasized their potential as lead compounds in cancer therapy. The synthesized compounds were tested against multiple cancer cell lines with promising results regarding their selectivity and low cytotoxicity towards normal cells .

Summary Table of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 31.25 - 62.5 μg/mL | Effective against gram-positive bacteria |

| Escherichia coli | 31.25 - 62.5 μg/mL | Effective against gram-negative bacteria | |

| Pseudomonas aeruginosa | 31.25 - 62.5 μg/mL | Effective against multidrug-resistant strains | |

| Candida albicans | 31.25 - 62.5 μg/mL | Effective antifungal properties | |

| Anticancer | MDA-MB-231 (breast cancer) | IC50 > 100 µM | Low toxicity against normal cells |

| PC3 (prostate cancer) | IC50 > 100 µM | Low toxicity; potential for further development |

Q & A

Q. What experimental designs are recommended for evaluating the antiradical activity of 4-Amino-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol derivatives?

-

Methodological Answer : The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. Dissolve derivatives in DMSO (concentrations ranging from 1 × 10⁻³ M to 1 × 10⁻⁵ M), mix with methanolic DPPH (0.1 mM), and incubate at 25°C for 30 minutes. Measure optical density at 517 nm using UV-Vis spectrophotometry. Calculate antiradical activity (ARA) as:

Ensure triplicate measurements and compare against ascorbic acid as a positive control .

Q. How are transition metal complexes of this compound synthesized and characterized?

- Methodological Answer : React the ligand with metal salts (e.g., Ni(II), Cu(II), Zn(II)) in alcoholic media under reflux. Characterize complexes via:

Q. What spectroscopic techniques confirm the structure of the ligand and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Monitor chemical shifts in DMSO-d₆; disappearance of S-H proton (\sim13 ppm) confirms alkylation or complexation.

- FTIR : Look for ν(C=N) (\sim1600 cm⁻¹) and ν(C-S) (\sim700 cm⁻¹) bands.

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for S-alkyl derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence antiradical activity?

- Methodological Answer : Substituents alter electron density and steric effects. For example:

- 4-Fluorobenzylidene reduces activity due to electron-withdrawing effects.

- 2-Hydroxybenzylidene enhances activity via hydrogen bonding with DPPH. Use Hammett constants (σ) and molecular docking to predict substituent effects. Validate with dose-response curves (1 × 10⁻³ M to 1 × 10⁻⁵ M) .

Q. How can contradictory antiradical activity data across studies be resolved?

- Methodological Answer :

- Control for solvent polarity : DMSO may stabilize radicals differently than methanol.

- Standardize concentration ranges : Higher concentrations (1 × 10⁻³ M) may saturate radical scavenging capacity.

- Assess purity : Use HPLC or elemental analysis to rule out impurities .

Q. What computational methods predict biological activities of derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-donating capacity.

- Molecular docking : Simulate interactions with targets like NADPH oxidase or ROS-generating enzymes.

- QSAR models : Corrogate substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values .

Q. How does coordination geometry (e.g., square planar vs. tetrahedral) affect catalytic or biomedical properties?

- Methodological Answer :

Q. What strategies optimize microwave-assisted synthesis of S-alkyl derivatives?

- Methodological Answer :

- Reaction conditions : Use i-propanol with NaOH (1:1 molar ratio) at 100–120°C for 10–15 minutes.

- Monitoring : Track reaction completion via TLC (silica gel, ethyl acetate/hexane).

- Purification : Recrystallize from ethanol/water mixtures (yields >85%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.